molecular formula C6H4ClN3S B13674693 5-Chloroisothiazolo[5,4-b]pyridin-3-amine

5-Chloroisothiazolo[5,4-b]pyridin-3-amine

Cat. No.: B13674693
M. Wt: 185.64 g/mol
InChI Key: CJDISOWTHFXFPF-UHFFFAOYSA-N
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Description

5-Chloroisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a chlorine atom at the 5-position and an amine group at the 3-position of the isothiazolo[5,4-b]pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroisothiazolo[5,4-b]pyridin-3-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-chloropyridine-3-thiol with an appropriate amine under specific conditions to form the desired product. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

5-Chloroisothiazolo[5,4-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloroisothiazolo[5,4-b]pyridin-3-amine primarily involves its interaction with molecular targets such as PI3K. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroisothiazolo[5,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the amine group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

IUPAC Name

5-chloro-[1,2]thiazolo[5,4-b]pyridin-3-amine

InChI

InChI=1S/C6H4ClN3S/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10)

InChI Key

CJDISOWTHFXFPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=NS2)N)Cl

Origin of Product

United States

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